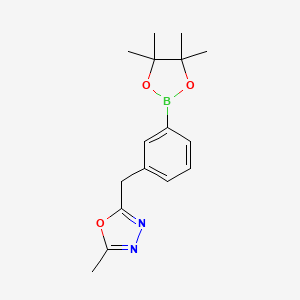

3-((5-Methyl-1,3,4-oxadiazol-2-yl)methyl)phenylboronic acid, pinacol ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-((5-Methyl-1,3,4-oxadiazol-2-yl)methyl)phenylboronic acid, pinacol ester” is a boronic acid derivative. Boronic acids are compounds that contain a boronic acid functional group (B(OH)2). They are known for their versatility in various chemical reactions, particularly in the Suzuki-Miyaura cross-coupling .

Synthesis Analysis

The synthesis of oxadiazoles, which are part of the compound , often involves the cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold . Another method involves a sequential condensation followed by tandem oxidative cyclization and rearrangement of readily available methyl/benzyl carbazates and aldehydes as starting substrates .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectroscopic techniques. For instance, the FT-IR, LCMS, and NMR spectral techniques have been used to characterize synthesized oxadiazoles .Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve a sequential condensation followed by tandem oxidative cyclization and rearrangement of readily available methyl/benzyl carbazates and aldehydes as starting substrates .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques. For instance, the yield, melting point, and spectral data (FT-IR, NMR) have been reported for synthesized oxadiazoles .Scientific Research Applications

Phosphorescence Properties of Arylboronic Esters

Arylboronic esters, which are structurally related to the compound , exhibit long-lived room-temperature phosphorescence in the solid state. This discovery challenges the prevailing notion that phosphorescent organic molecules require heavy atoms or carbonyl groups for efficient triplet excited state generation. The phosphorescence is attributed to out-of-plane distortion at the boron-containing moiety, suggesting new avenues for designing phosphorescent materials without heavy atoms (Shoji et al., 2017).

Solubility in Organic Solvents

The solubility of phenylboronic acids and their esters, including pinacol esters, in various organic solvents has been systematically studied. These compounds demonstrate high solubility in ethers and ketones, moderate in chloroform, and very low in hydrocarbons. This solubility behavior is critical for their use in organic synthesis and pharmaceutical formulations, indicating the importance of solvent selection in reactions involving boronic esters (Leszczyński et al., 2020).

Hydrolysis at Physiological pH

Phenylboronic pinacol esters undergo hydrolysis, a reaction influenced by the substituents in the aromatic ring and significantly accelerated at physiological pH. This property is crucial for designing boron-containing drugs and drug delivery systems, suggesting the need for careful consideration when employing these esters in pharmacological contexts (Achilli et al., 2013).

Suzuki Coupling Reaction

Phenylboronic acid pinacol esters are key intermediates in the Suzuki coupling reaction, a pivotal method in organic synthesis for forming carbon-carbon bonds. This reaction facilitates the synthesis of complex organic molecules, including pharmaceuticals and polymers, demonstrating the versatility and utility of boronic esters in modern synthetic chemistry (Chaumeil et al., 2002).

Mechanism of Action

Target of Action

It’s known that 1,3,4-oxadiazole derivatives have been shown to target various enzymes and proteins that contribute to cancer cell proliferation .

Mode of Action

Boronic acids and their derivatives, such as this compound, are often used in suzuki-miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling reaction, which forms a carbon-carbon bond between an organoboron compound and a halide .

Biochemical Pathways

The compound may be involved in the Suzuki-Miyaura coupling reaction, which is a key process in the synthesis of various organic compounds . The downstream effects of this reaction depend on the specific compounds being synthesized.

Pharmacokinetics

The compound’s boronic acid group is known to have good bioavailability due to its ability to form reversible covalent bonds with biological targets .

Result of Action

The compound’s potential involvement in suzuki-miyaura coupling reactions suggests it may play a role in the synthesis of various organic compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the Suzuki-Miyaura coupling reaction, in which this compound may be involved, is typically performed under mild and functional group tolerant conditions . Therefore, the reaction environment can significantly impact the efficacy and stability of this compound.

Safety and Hazards

Future Directions

Properties

IUPAC Name |

2-methyl-5-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21BN2O3/c1-11-18-19-14(20-11)10-12-7-6-8-13(9-12)17-21-15(2,3)16(4,5)22-17/h6-9H,10H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZCLCRHLRVJZKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CC3=NN=C(O3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21BN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[6-(tert-butylthio)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2934070.png)

![6'-Methylspiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B2934072.png)

![(E)-5-bromo-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2934077.png)

![3-(2-methylphenyl)-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea](/img/structure/B2934078.png)

![N-(3,3-Difluorocyclohexyl)-N-[(2,3-difluorophenyl)methyl]prop-2-enamide](/img/structure/B2934081.png)

![6-methyl-4-((1-(3-phenylbenzo[c]isoxazole-5-carbonyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one](/img/structure/B2934082.png)